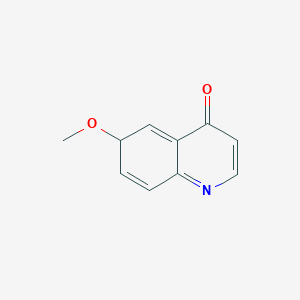
6-methoxy-6H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-6H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 6-position and the ketone group at the 4-position contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-6H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzyl alcohols with 4-hydroxycoumarins in the presence of acetic acid and an oxygen oxidant . This method offers good yields and is tolerant of various functional groups such as alkyl, methoxy, bromo, and chloro.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of green chemistry principles, such as metal-free and solvent-free conditions, is often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-6H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 6-Methoxy-6H-quinolin-4-ol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 6-methoxy-6H-quinolin-4-one and its derivatives. These compounds are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: P-Glycoprotein Inhibition
A recent study synthesized a series of quinoline derivatives, including this compound analogues, which were evaluated for their ability to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. The results indicated that specific derivatives exhibited significant P-gp inhibitory activity, enhancing the effectiveness of chemotherapeutic agents against resistant cancer cell lines .
| Compound | P-gp Inhibition Activity | Cytotoxicity (MTT Assay) |
|---|---|---|
| 5a | 1.3-fold stronger than verapamil | Low to moderate |
| 5b | 2.1-fold stronger than verapamil | Low to moderate |
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has been well-documented, with applications against bacterial and fungal infections.
Case Study: Antibacterial Activity
Research has shown that modifications to the quinoline structure can enhance antibacterial properties. For instance, certain derivatives of this compound demonstrated potent activity against both gram-positive and gram-negative bacteria, making them promising candidates for developing new antibiotics .
| Bacterial Strain | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 20 | 6-methoxy derivative A |
| Escherichia coli | 18 | 6-methoxy derivative B |
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound has shown potential in treating other conditions:
Antiviral Activity
Some studies have indicated that quinoline derivatives can exhibit antiviral properties, particularly against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of quinoline compounds suggests that they may reduce inflammation through various pathways, potentially providing relief in conditions like arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-methoxy-6H-quinolin-4-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-6H-quinolin-4-one can be compared with other quinoline derivatives:
2-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 2-position instead of a methoxy group at the 6-position.
4-Hydroxyquinoline: Has a hydroxyl group at the 4-position instead of a ketone group.
6-Methoxyquinoline: Lacks the ketone group at the 4-position.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-6H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-7H,1H3 |
InChI Key |
QARXHKDZUQTNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















